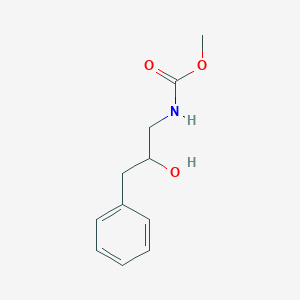
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone” is a chemical compound with the molecular formula C7H7ClN2OS . It has a molecular weight of 202.66 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7ClN2OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3 . Its structure includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 and a boiling point of 294.8±20.0 °C at 760 mmHg . It is a solid at room temperature .
科学的研究の応用
Synthesis and Antifungal Applications
The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves the use of pyrimidine derivatives similar to the compound . The process examines the diastereocontrol in the addition of 4-(1-metalloethyl)-5-fluoropyrimidine derivatives, highlighting the significance of pyrimidine substitution patterns and metalation reaction conditions in achieving high diastereoselection. This illustrates the compound's role in developing antifungal medications with precise stereochemical properties (Butters et al., 2001).
Biological Activities
The compound and its derivatives have shown promise in biological applications. For instance, certain pyrimidine derivatives have displayed moderate insecticidal and fungicidal activities. These findings suggest potential for the development of new pesticides and antifungal agents, demonstrating the versatility of pyrimidine compounds in addressing various biological challenges (Xiao-fei Zhu & De-Qing Shi, 2011).
Heterocyclic Synthesis and Dye Application
Research into thioxopyrimidine for heterocyclic synthesis has led to the creation of novel heterocyclic chalcone derivatives. These compounds, containing thieno[2,3-d]pyrimidine-based chromophores, have been applied to polyester fibers, producing various hues. This indicates the compound's utility in the synthesis of dyes and pigments with specific colorimetric properties and fastness characteristics (Yuh-Wen Ho & W. Yao, 2013).
Antimicrobial and Antitubercular Activities
The synthesis of novel thieno[2,3-d]pyrimidines has been explored for their antibacterial activity. These studies provide a foundation for the development of new antimicrobial agents, potentially offering new treatments for infections resistant to current antibiotics. The broad spectrum of activity against both Gram-positive and Gram-negative bacteria underscores the potential of pyrimidine derivatives in medical applications (Salahuddin et al., 2009).
Anticancer Activity
Recent studies have synthesized and evaluated pyrimidin-4-ylamino)benzonitrile derivatives for their antiproliferative activity. This research has led to the identification of compounds with promising anticancer activities, highlighting the potential of such derivatives in cancer therapy. Specifically, the design, synthesis, and structural analysis, along with molecular docking studies, have shown significant inhibition against various cancer cell lines (Pei Huang et al., 2020).
Safety and Hazards
特性
IUPAC Name |
1-(4-chloro-2-methylsulfanylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLBWJEWVZLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)
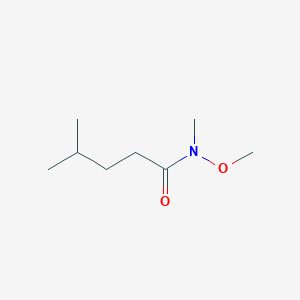
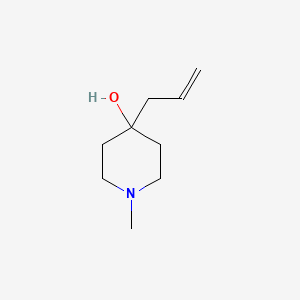
![N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2604074.png)
![1-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604076.png)
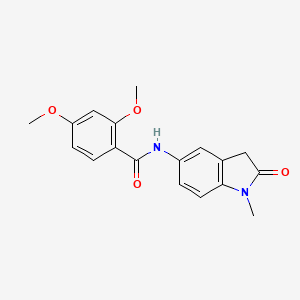
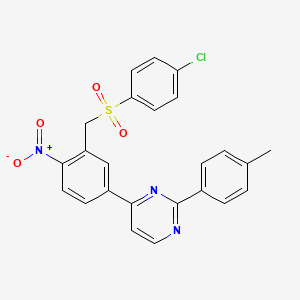
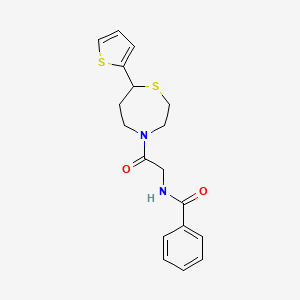
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)
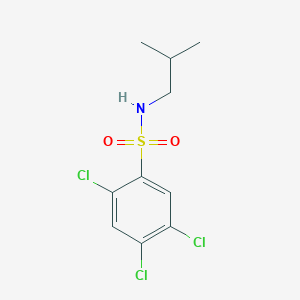
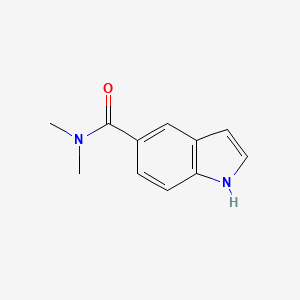
![1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole](/img/structure/B2604085.png)

